molecular formula C10H16O2 B1594581 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid CAS No. 564-24-9

2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid

Cat. No. B1594581
CAS RN: 564-24-9
M. Wt: 168.23 g/mol
InChI Key: DSXREEOZPPFGJQ-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance with hazard statements related to skin and eye irritation. Precautionary measures should be taken during handling .

Synthesis Analysis

The synthesis of 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid involves several steps. One improved method involves the reaction of α-cyclocitral (2) with potassium permanganate in 2-propanol. The reaction proceeds at room temperature, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid consists of a cyclohexene ring with three methyl groups attached to the cyclohexane moiety. The carboxylic acid group is also present, contributing to its acidic properties. The compound’s 3D structure can be visualized using computational tools .

Scientific Research Applications

Crystal Structure Studies

The crystal structures of various isomeric carboxylic acids, including 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid, have been extensively studied. These studies offer insights into unusual isomorphous organic crystal series and their physical properties, which have been a subject of interest since the 19th century (Carman et al., 1999).

Chemical Synthesis and Modifications

Researchers have developed methods for the selective oxidation of carotenoid-derived aroma compounds using cytochromes P450. These studies involve compounds structurally related to 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid and explore their potential in organic chemistry (Litzenburger & Bernhardt, 2016). Additionally, concise and practical synthesis methods have been developed for compounds like (+)-Abscisic acid, starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (Kim & Koo, 2020).

Metabolism and Environmental Studies

The metabolism of related compounds in microorganisms has been studied, providing insights into syntrophic associations and the degradation of organic compounds in environmental contexts (Elshahed et al., 2001).

Material Science and Polymer Research

Research in material science has leveraged compounds related to 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid for developing new alicyclic polymers designed for use as photoresist materials in the semiconductor industry. These studies explore the synthesis and characterization of such polymers (Okoroanyanwu et al., 1998).

Aromatic Compounds and Fragrance Chemistry

The synthesis and odor characteristics of various trimethylcyclohexanones and related compounds have been investigated for their potential applications in fragrance chemistry. These studies explore the structure-odor relationships and the synthesis of aroma compounds (Weyerstahl et al., 1989).

properties

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-5-4-6-10(2,3)8(7)9(11)12/h5,8H,4,6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXREEOZPPFGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971840
Record name 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid

CAS RN

564-24-9
Record name 2,6,6-Trimethyl-2-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
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Record name 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
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Record name 2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,6-trimethylcyclohex-2-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALPHA-CYCLOGERANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
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2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
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2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
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2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
Reactant of Route 5
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2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid
Reactant of Route 6
2,6,6-Trimethylcyclohex-2-ene-1-carboxylic acid

Citations

For This Compound
4
Citations
JD Wuest, AM Madonik, DC Gordon - The Journal of Organic …, 1977 - ACS Publications
Dehydrochlorination of 2, 6, 6-trimethylcyclohex-2-ene-l-carbonyl chloride (5) yielded 2, 6, 6-trimethyl-1-carbonylcyclohex-2-ene (1), a vinylketene which could be isolated and …
Number of citations: 48 pubs.acs.org
Qianchao, P Shiqing, C Xinzhi - Journal of Chemical …, 2007 - journals.sagepub.com
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate was synthesised over eight steps from the starting material of citral instead of α-ionone. KMnO 4 , HC(OEt) 3 and O 2 /TEMPO/…
Number of citations: 4 journals.sagepub.com
CH Lee - 1990 - search.proquest.com
Magnesium amide bases and amido-Grignards Magnesium amide bases and amido-Grignards Full Text T 31415THE UNIVERSITY OF CHICAGODatf MoV.|Q QOCHIH-HUN LEE •…
Number of citations: 0 search.proquest.com
SC Welch, TA Valdes - The Journal of Organic Chemistry, 1977 - ACS Publications
A synthesis of (±)-trans-chrysanthemic acid (8) from eucarvone(1) is described. Ozonolysis of 3-methylcar-4-en-2-one (2) in methanol at-78 C followed by reduction with dimethyl sulfide …
Number of citations: 17 pubs.acs.org

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